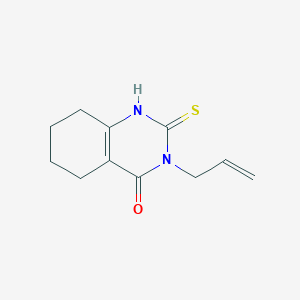
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the thioxo group and the allyl substituent in this compound may contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with an allyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the allyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The allyl group may enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
- 3-Allyl-2-oxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- 3-Allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to the presence of both the thioxo group and the allyl substituent, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Propiedades
Número CAS |
5313-48-4 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2H,1,3-7H2,(H,12,15) |
Clave InChI |
IEZWNCVKBXBPEL-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=C(CCCC2)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



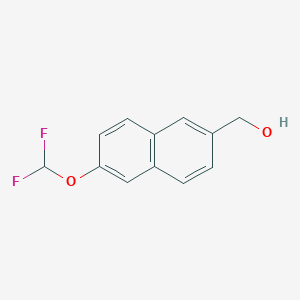
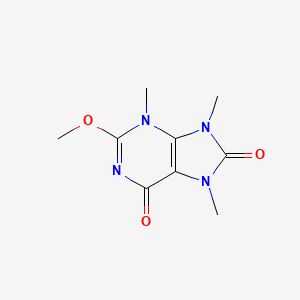

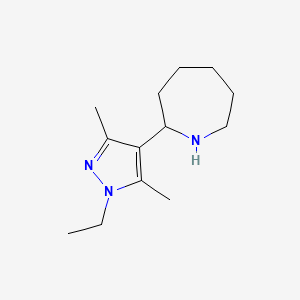
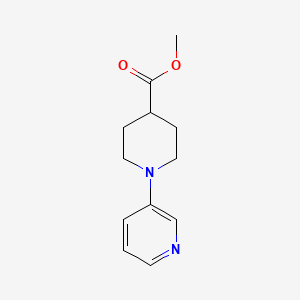

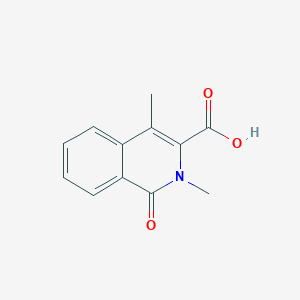


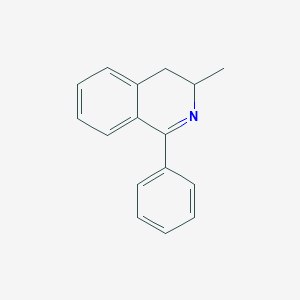
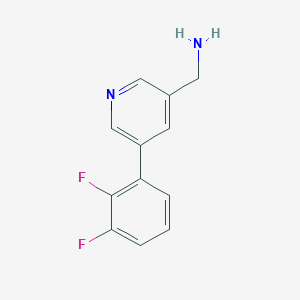
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

